molecular formula C20H18ClN5O2 B11228233 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11228233
M. Wt: 395.8 g/mol
InChI Key: LHOFBLOMOGYLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a 2,5-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl and 2,5-dimethoxyphenyl groups. Common reagents and conditions used in these reactions include:

    Reagents: Chlorinating agents, methylating agents, and methoxy-protecting groups.

    Conditions: Refluxing in organic solvents, catalytic hydrogenation, and purification through column chromatography.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5O2/c1-12-4-5-13(21)8-17(12)26-20-15(10-24-26)19(22-11-23-20)25-16-9-14(27-2)6-7-18(16)28-3/h4-11H,1-3H3,(H,22,23,25)

InChI Key

LHOFBLOMOGYLJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.